1-Bromo-3-(2-bromopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It consists of a benzene ring substituted with a bromine atom and a 2-bromopropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-bromopropyl)benzene can be synthesized through the bromination of 3-phenylpropene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-bromopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include phenylpropyl derivatives with various functional groups.
Oxidation: Products include phenylpropyl alcohols or ketones.
Reduction: Products include phenylpropane and other hydrocarbons.
Scientific Research Applications
1-Bromo-3-(2-bromopropyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromopropyl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The benzene ring provides stability to the intermediate species formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the additional bromine atom on the propyl group.
Bromobenzene: Contains a single bromine atom on the benzene ring.
3-Bromopropylbenzene: Similar structure but with the bromine atom on the propyl group.
Uniqueness
1-Bromo-3-(2-bromopropyl)benzene is unique due to the presence of two bromine atoms, which allows it to undergo a wider range of chemical reactions compared to its similar compounds. This makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
23430-37-7 |
---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-3-(2-bromopropyl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 |
InChI Key |
JMZJZQSKBJTMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.